
(Z)-4-Nonenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Nonenoic acid is an unsaturated carboxylic acid with the molecular formula C9H16O2 It features a double bond in the Z (cis) configuration at the fourth carbon atom
準備方法
Synthetic Routes and Reaction Conditions: (Z)-4-Nonenoic acid can be synthesized through several methods:
Oxidation of Alkenes: One common method involves the oxidation of nonene using oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) followed by hydrolysis to yield the carboxylic acid.
Hydrolysis of Nitriles: Another method involves the hydrolysis of 4-nonenenitrile using acidic or basic conditions to produce this compound.
Grignard Reactions: The reaction of a Grignard reagent with carbon dioxide (CO2) followed by acidification can also yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust and efficient oxidizing agents. The choice of method depends on factors such as cost, yield, and environmental considerations.
化学反応の分析
Types of Reactions: (Z)-4-Nonenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce nonanedioic acid (azelaic acid) using strong oxidizing agents like potassium permanganate.
Reduction: The double bond can be reduced to yield nonanoic acid using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The carboxyl group can participate in nucleophilic substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products Formed:
Oxidation: Nonanedioic acid (azelaic acid)
Reduction: Nonanoic acid
Substitution: Various esters and amides
科学的研究の応用
(Z)-4-Nonenoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of (Z)-4-Nonenoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to lipid metabolism and signal transduction.
類似化合物との比較
Nonanoic Acid: A saturated analog of (Z)-4-Nonenoic acid, lacking the double bond.
Azelaic Acid: A dicarboxylic acid derived from the oxidation of this compound.
Oleic Acid: Another unsaturated fatty acid with a double bond in a different position.
Uniqueness: this compound is unique due to its specific double bond configuration, which imparts distinct chemical reactivity and potential biological activity compared to its saturated and differently unsaturated counterparts.
特性
分子式 |
C9H16O2 |
|---|---|
分子量 |
156.22 g/mol |
IUPAC名 |
(Z)-non-4-enoic acid |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-5-6-7-8-9(10)11/h5-6H,2-4,7-8H2,1H3,(H,10,11)/b6-5- |
InChIキー |
HVCNEOVTZJYUAI-WAYWQWQTSA-N |
異性体SMILES |
CCCC/C=C\CCC(=O)O |
正規SMILES |
CCCCC=CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)
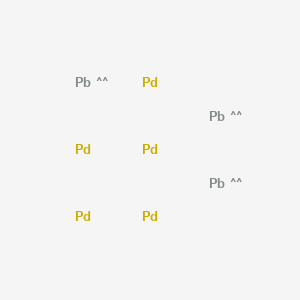

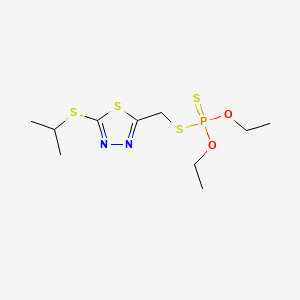
![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)

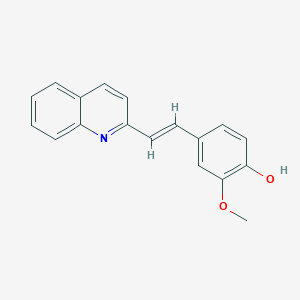
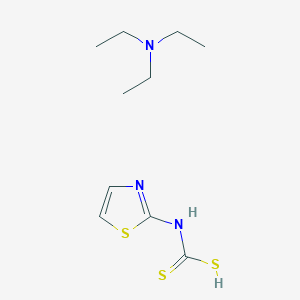
![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)
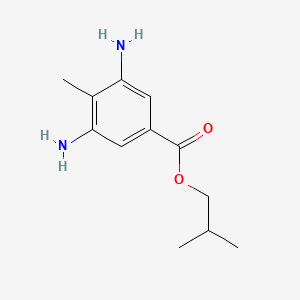
![Benzenesulfonic acid, 4-[(3-chloro-4-hydroxyphenyl)azo]-](/img/structure/B14667727.png)

